molecular formula C21H27NO3S B12192554 2-[(3-Methyl-4-pentyloxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline

2-[(3-Methyl-4-pentyloxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B12192554
M. Wt: 373.5 g/mol
InChI Key: RWKJASUIWTVPRE-UHFFFAOYSA-N
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Description

2-[(3-Methyl-4-pentyloxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that has garnered attention in various fields of scientific research This compound features a sulfonyl group attached to a tetrahydroisoquinoline core, which is further substituted with a pentyloxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Methyl-4-pentyloxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Tetrahydroisoquinoline Core: This can be achieved through Pictet-Spengler condensation, where an aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using sulfonyl chlorides in the presence of a base.

    Attachment of the Pentyloxyphenyl Group: This step often involves etherification reactions where the phenol group is alkylated with a pentyloxy group under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of robust catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Methyl-4-pentyloxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the aromatic ring and the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

2-[(3-Methyl-4-pentyloxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases due to its unique structural features.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-[(3-Methyl-4-pentyloxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites in biological molecules. The tetrahydroisoquinoline core may interact with various receptors or enzymes, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methylsulfonylphenyl)indole: Known for its antimicrobial and anti-inflammatory activities.

    Lansoprazole Related Compound B: Used in pharmaceutical applications.

Uniqueness

2-[(3-Methyl-4-pentyloxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline stands out due to its unique combination of a sulfonyl group and a tetrahydroisoquinoline core, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H27NO3S

Molecular Weight

373.5 g/mol

IUPAC Name

2-(3-methyl-4-pentoxyphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline

InChI

InChI=1S/C21H27NO3S/c1-3-4-7-14-25-21-11-10-20(15-17(21)2)26(23,24)22-13-12-18-8-5-6-9-19(18)16-22/h5-6,8-11,15H,3-4,7,12-14,16H2,1-2H3

InChI Key

RWKJASUIWTVPRE-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C3C2)C

Origin of Product

United States

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